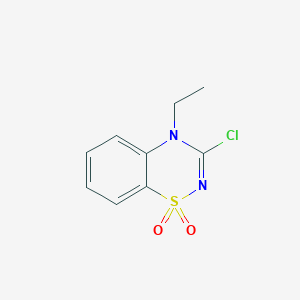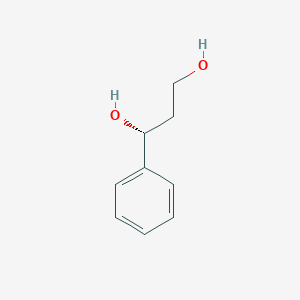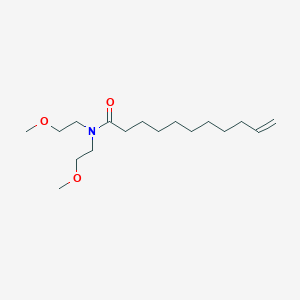
10-Undecenamide, N,N-bis(2-methoxyethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Undecenamide, N,N-bis(2-methoxyethyl)- is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 10-Undecenamide, N,N-bis(2-methoxyethyl)- is not fully understood. However, studies have suggested that it may act by disrupting the cell membrane of target organisms, leading to cell death.
Biochemische Und Physiologische Effekte
Studies have shown that 10-Undecenamide, N,N-bis(2-methoxyethyl)- can have a range of biochemical and physiological effects. In one study, it was shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In another study, it was shown to have antibacterial and antifungal properties, potentially making it useful as an antimicrobial agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 10-Undecenamide, N,N-bis(2-methoxyethyl)- is that it can be easily synthesized in the laboratory. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on different organisms.
Zukünftige Richtungen
There are many potential future directions for research on 10-Undecenamide, N,N-bis(2-methoxyethyl)-. One area of interest is in the development of new materials using this compound as a monomer. Another area of interest is in the development of new anti-cancer agents based on its ability to induce apoptosis in cancer cells. Additionally, further research could be done to better understand its mechanism of action and to explore its potential as an antimicrobial agent.
In conclusion, 10-Undecenamide, N,N-bis(2-methoxyethyl)- is a synthetic compound with potential applications in agriculture, medicine, and materials science. Its mechanism of action is not fully understood, but it has been shown to have a range of biochemical and physiological effects. While it has advantages for lab experiments, its limitations make it difficult to predict its effects on different organisms. Future research could explore its potential as a monomer for new materials, as well as its potential as an anti-cancer and antimicrobial agent.
Synthesemethoden
10-Undecenamide, N,N-bis(2-methoxyethyl)- can be synthesized through a multi-step process involving the reaction of 10-Undecen-1-ol with methoxyethyl chloride in the presence of a base, followed by the reaction with diethylamine. The final product is obtained through purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
10-Undecenamide, N,N-bis(2-methoxyethyl)- has been studied for its potential applications in various fields, including agriculture, medicine, and materials science. In agriculture, it has been shown to have insecticidal properties against agricultural pests such as the corn earworm. In medicine, it has been studied for its potential as an anti-cancer agent, as well as for its ability to inhibit the growth of bacteria and fungi. In materials science, it has been used as a monomer in the synthesis of polymers with potential applications in the development of new materials.
Eigenschaften
CAS-Nummer |
102613-01-4 |
|---|---|
Produktname |
10-Undecenamide, N,N-bis(2-methoxyethyl)- |
Molekularformel |
C17H33NO3 |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
N,N-bis(2-methoxyethyl)undec-10-enamide |
InChI |
InChI=1S/C17H33NO3/c1-4-5-6-7-8-9-10-11-12-17(19)18(13-15-20-2)14-16-21-3/h4H,1,5-16H2,2-3H3 |
InChI-Schlüssel |
LLRCGVUHRGSZTP-UHFFFAOYSA-N |
SMILES |
COCCN(CCOC)C(=O)CCCCCCCCC=C |
Kanonische SMILES |
COCCN(CCOC)C(=O)CCCCCCCCC=C |
Andere CAS-Nummern |
102613-01-4 |
Synonyme |
10-Undecenamide, N,N-bis(2-methoxyethyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate](/img/structure/B12652.png)
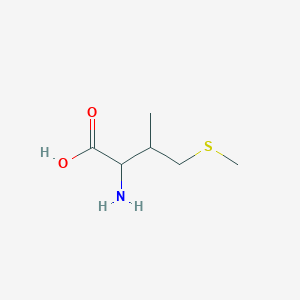
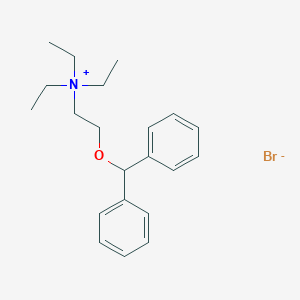
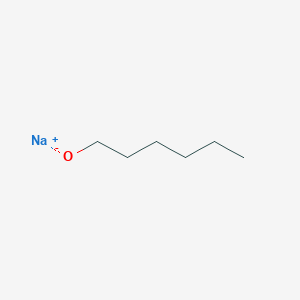
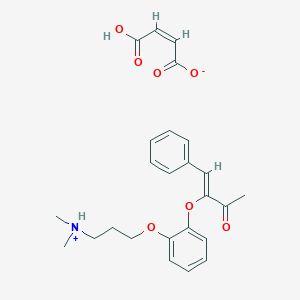
![1-(3,4,5-trimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanimine](/img/structure/B12669.png)

